2-(3-Chlorophenoxy)-PropionicAcid
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Overview
Description
2-(3-Chlorophenoxy)-Propionic Acid is a chiral phenoxy acid herbicide. It is known for its application in agricultural settings to control broadleaf weeds. The compound has a molecular formula of C9H9ClO3 and a molecular weight of 200.62 g/mol . It is characterized by its ability to undergo enantiomeric resolution, which is significant in the context of its herbicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-Propionic Acid typically involves the reaction of 3-chlorophenol with propionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 2-(3-Chlorophenoxy)-Propionic Acid may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process often includes steps for purification and quality control to ensure the consistency and efficacy of the herbicide .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-Propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Chlorophenoxy)-Propionic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-Propionic Acid involves its interaction with specific molecular targets in plants. It acts by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the plant. The compound interferes with the normal functioning of plant cells, disrupting processes such as cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-Propionic Acid
- 2-(4-Chlorophenoxy)-Propionic Acid
- 2-(3-Bromophenoxy)-Propionic Acid
Comparison
2-(3-Chlorophenoxy)-Propionic Acid is unique due to its specific chlorine substitution at the 3-position on the phenoxy ring. This structural feature influences its herbicidal activity and its interaction with plant enzymes. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in controlling various weed species .
Properties
CAS No. |
101-10-1 |
---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.61896 |
Synonyms |
3-CHLOROPHENOXY ISOPROPIONIC ACID |
Origin of Product |
United States |
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